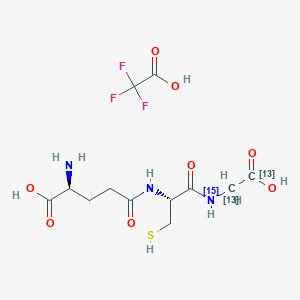
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt: is a labeled derivative of glutathione, a tripeptide composed of L-glutamate, L-cysteine, and glycine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. The trifluoroacetate salt form enhances its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glutathione (glycine-13C2,15N) Trifluoroacetate Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine component of glutathione. The process typically includes:
Isotope Labeling: The glycine is synthesized with carbon-13 and nitrogen-15 isotopes.
Peptide Synthesis: The labeled glycine is then coupled with L-glutamate and L-cysteine through peptide bond formation.
Trifluoroacetate Salt Formation: The final product is converted into its trifluoroacetate salt form to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotope Labeling: Large-scale synthesis of carbon-13 and nitrogen-15 labeled glycine.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the labeled glycine with L-glutamate and L-cysteine.
Purification and Salt Formation: Purification of the synthesized peptide followed by conversion to the trifluoroacetate salt form.
化学反応の分析
Types of Reactions:
Oxidation: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt can undergo oxidation to form glutathione disulfide.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Various electrophiles can react with the thiol group under mild conditions.
Major Products:
Oxidation: Glutathione disulfide.
Reduction: Regeneration of the thiol form.
Substitution: Formation of thioether derivatives.
科学的研究の応用
Chemistry:
- Used as a standard in mass spectrometry for isotope labeling studies.
- Employed in studies involving redox reactions and thiol chemistry.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding the role of glutathione in cellular processes.
Medicine:
- Investigated for its potential in drug development and delivery.
- Used in studies related to oxidative stress and its impact on diseases.
Industry:
- Applied in the development of stable isotope-labeled compounds for various industrial applications.
- Used in quality control and standardization processes.
作用機序
Mechanism: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt exerts its effects primarily through its thiol group, which can undergo oxidation and reduction reactions. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Molecular Targets and Pathways:
Antioxidant Defense: Acts as a major antioxidant by neutralizing reactive oxygen species.
Detoxification: Conjugates with toxic compounds to facilitate their excretion.
Cell Signaling: Involved in redox signaling pathways that regulate various cellular functions.
類似化合物との比較
Glutathione (unlabeled): The natural form of glutathione without isotope labeling.
Glutathione (glycine-13C): Labeled with carbon-13 only.
Glutathione (glycine-15N): Labeled with nitrogen-15 only.
Uniqueness:
Isotope Labeling: The dual labeling with carbon-13 and nitrogen-15 makes it unique for tracing studies.
Trifluoroacetate Salt Form: Enhances stability and solubility compared to other forms.
This comprehensive article provides an in-depth look at Glutathione (glycine-13C2,15N) Trifluoroacetate Salt, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H18F3N3O8S |
|---|---|
分子量 |
424.33 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17N3O6S.C2HF3O2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;3-2(4,5)1(6)7/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);(H,6,7)/t5-,6-;/m0./s1/i3+1,8+1,12+1; |
InChIキー |
DUDRWKYPABUBBV-KFJNRMSPSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



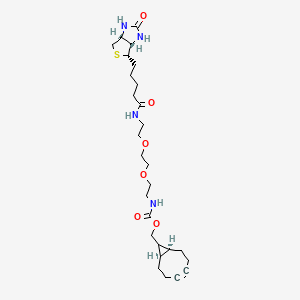

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
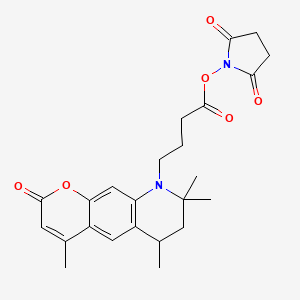
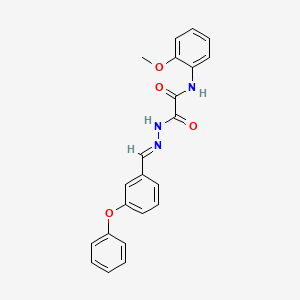
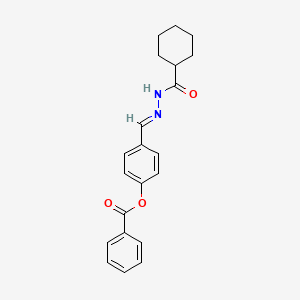
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)
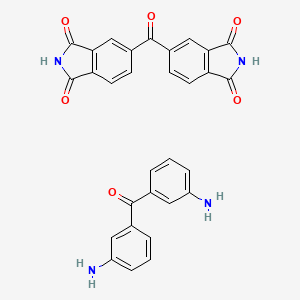


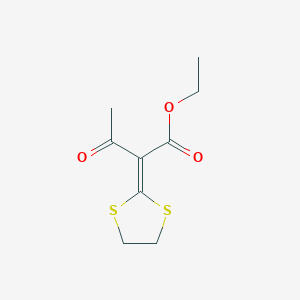
butanoic acid](/img/structure/B12055665.png)

